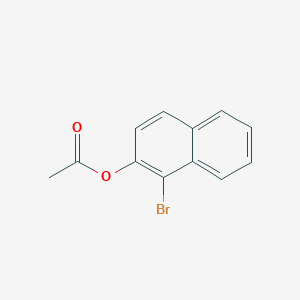

1-Bromonaphthalen-2-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromonaphthalen-2-yl acetate is an organic compound that is commonly used in scientific research and industrial applications . It is a white to off-white crystalline powder.

Synthesis Analysis

This compound can be synthesized by different methods, including the reaction of naphthalene with bromine in the presence of acetic acid or the reaction of 2-naphthol with phosphorus tribromide followed by reaction with acetic anhydride. A new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing naphthalen-1-yl, naphthalen-2-yl, 1-bromonaphthalen-2-ylmethyl, benzyl, and anthracene-9-ylmethyl fragments in position 3 of uracil residue was synthesized .Molecular Structure Analysis

The molecular formula of this compound is C12H9BrO2 . It has a molecular weight of 265.1 g/mol .Chemical Reactions Analysis

This compound is commonly used as an intermediate in various chemical reactions, especially in the synthesis of other organic compounds. It is also used in the synthesis of a new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Synthesis Techniques : 1-Bromonaphthalen-2-yl acetate has been synthesized using specific processes, such as the refluxing of 4-bromonaphthalen-1-ol with acetic acid in the presence of fused ZnCl2. This synthesis method forms the basis for further chemical reactions and evaluations (Sherekar, Kakade, & Padole, 2021).

Biological Activities : Compounds synthesized from this compound have demonstrated significant antimicrobial activities. This highlights its potential use in developing antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Chemical Properties and Reactions

Kinetic Studies : The kinetics of inclusion of halonaphthalenes with ß-cyclodextrin have been studied, providing insights into the behavior of 1-Bromonaphthalene in certain chemical environments. Such studies are crucial for understanding how these compounds interact in various chemical processes (Turro, Bolt, Kuroda, & Tabushi, 1982).

Reaction Mechanisms : Investigations into the Friedel–Crafts acetylation of 2-bromonaphthalene have provided valuable insights into the reaction mechanisms of related compounds, including this compound (Girdler, Gore, & Hoskins, 1966).

Applications in Material Science

Material Studies : Research has been conducted on the use of this compound derivatives in material sciences. For example, the study of tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, for anticancer and chemopreventive activities offers potential applications in medicinal chemistry and pharmaceuticals (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).

Photophysical Properties : The time-resolved dissociation studies of bromonaphthalene ions, including 1-bromonaphthalene, provide important information on its photophysical properties, relevant for applications in optics and electronics (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).

Agricultural Applications

- Herbicidal Activity : The synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones, including derivatives of this compound, has shown promising results as herbicidal agents. This application in agriculture demonstrates the compound's versatility (Wang et al., 2016).

Mecanismo De Acción

Target of Action

It is known that similar compounds have been studied as probable inhibitors of human cytomegalovirus (hcmv) replication .

Mode of Action

Related compounds have shown to inhibit the replication of hcmv, suggesting a potential antiviral activity .

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition of viral replication pathways, particularly those of hcmv .

Propiedades

IUPAC Name |

(1-bromonaphthalen-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGGDZPWPJYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)

![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)

![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)

![N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)